(1R,3R,4R)-(-)-3,5-Dinitrobenzoate Menthol

CAS No.:

Cat. No.: VC18019361

Molecular Formula: C32H36O8Si

Molecular Weight: 576.7 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C32H36O8Si |

|---|---|

| Molecular Weight | 576.7 g/mol |

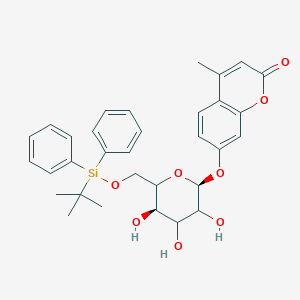

| IUPAC Name | 7-[(2S,5R)-6-[[tert-butyl(diphenyl)silyl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxy-4-methylchromen-2-one |

| Standard InChI | InChI=1S/C32H36O8Si/c1-20-17-27(33)39-25-18-21(15-16-24(20)25)38-31-30(36)29(35)28(34)26(40-31)19-37-41(32(2,3)4,22-11-7-5-8-12-22)23-13-9-6-10-14-23/h5-18,26,28-31,34-36H,19H2,1-4H3/t26?,28-,29?,30?,31+/m0/s1 |

| Standard InChI Key | YTHDSJIOVBDTQV-OFMPIAEOSA-N |

| Isomeric SMILES | CC1=CC(=O)OC2=C1C=CC(=C2)O[C@H]3C(C([C@H](C(O3)CO[Si](C4=CC=CC=C4)(C5=CC=CC=C5)C(C)(C)C)O)O)O |

| Canonical SMILES | CC1=CC(=O)OC2=C1C=CC(=C2)OC3C(C(C(C(O3)CO[Si](C4=CC=CC=C4)(C5=CC=CC=C5)C(C)(C)C)O)O)O |

Introduction

Structural Elucidation and Stereochemical Configuration

Molecular Architecture

The molecular formula of (1R,3R,4R)-(-)-3,5-Dinitrobenzoate Menthol is C₃₂H₃₆O₈Si, with a molecular weight of 576.7 g/mol. This complexity arises from the integration of a menthol backbone modified by a 3,5-dinitrobenzoate ester group and further functionalized with a tert-butyl(diphenyl)silyl (TBDPS) ether moiety. The IUPAC name—7-[(2S,5R)-6-[[tert-butyl(diphenyl)silyl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxy-4-methylchromen-2-one—reflects its polycyclic structure combining coumarin, tetrahydropyran, and silyl-protected alcohol components.

Table 1: Key Molecular Descriptors

| Property | Value |

|---|---|

| Molecular Formula | C₃₂H₃₆O₈Si |

| Molecular Weight | 576.7 g/mol |

| IUPAC Name | 7-[(2S,5R)-6-[[tert-butyl(diphenyl)silyl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxy-4-methylchromen-2-one |

| Isomeric SMILES | CC1=CC(=O)OC2=C1C=CC(=C2)O[C@H]3C(C(C@HO)O)O |

Stereochemical Considerations

The compound’s (1R,3R,4R) configuration ensures distinct spatial arrangements that influence its physicochemical behavior and biological interactions. The TBDPS group introduces steric bulk, modulating solubility and reaction kinetics in synthetic applications. This stereochemical complexity necessitates advanced separation techniques, such as those described in US Patent 3,943,181, which details the use of optically active amines (e.g., cinchonine, brucine) for resolving menthol isomers through fractional crystallization of diastereomeric salts .

Synthesis and Functionalization Strategies

Core Synthesis Pathway

The primary synthesis route involves esterification of menthol derivatives with 3,5-dinitrobenzoic acid precursors. A critical step involves the selective protection of hydroxyl groups using silylating agents like TBDPS chloride, which prevents unwanted side reactions during subsequent coupling steps. The synthetic sequence typically proceeds as:

-

Silyl Protection: Menthol’s secondary alcohol reacts with TBDPS-Cl under basic conditions.

-

Esterification: The protected menthol derivative couples with 3,5-dinitrobenzoyl chloride via Steglich esterification (DCC/DMAP).

-

Deprotection: Controlled removal of silyl groups under mild acidic conditions yields the target compound.

Enantiomeric Purification

The patent-purposed method for isolating menthol isomers employs chiral resolving agents to separate racemic mixtures. For example, d,l-menthyl hydrogen phthalate forms diastereomeric salts with brucine, which exhibit differential solubility in ethanol/water systems. Recrystallization achieves >99% enantiomeric excess, crucial for pharmaceutical-grade material .

Physicochemical and Spectroscopic Properties

Solubility and Stability

(1R,3R,4R)-(-)-3,5-Dinitrobenzoate Menthol displays limited aqueous solubility (<0.1 mg/mL) but dissolves readily in polar aprotic solvents (DMSO, DMF). The TBDPS group enhances lipid solubility (logP ≈ 5.2), facilitating membrane permeation in biological assays. Stability studies indicate decomposition above 180°C, with hydrolysis resistance at pH 4–8.

Spectroscopic Characterization

-

UV-Vis: λₘₐₐ = 254 nm (π→π* transition of nitroaromatic moiety).

-

IR: Strong absorptions at 1720 cm⁻¹ (ester C=O), 1520/1350 cm⁻¹ (NO₂ asymmetric/symmetric stretch).

-

NMR: Distinct δ 1.2–1.4 ppm (menthyl CH₃), δ 8.2–8.5 ppm (dinitrobenzene aromatic protons).

Applications in Organic Synthesis

Intermediate for Neoisomenthol Production

This compound serves as a precursor to (±)-Neoisomenthol, a fragrance ingredient valued for its prolonged cooling effect. Catalytic hydrogenation (H₂/Pd-C) reduces the nitro groups to amines, followed by ester hydrolysis to yield the neoisomenthol core.

Table 2: Comparative Analysis of Menthol Derivatives

| Compound | Functional Groups | Key Application |

|---|---|---|

| (1R,3R,4R)-(-)-3,5-Dinitrobenzoate Menthol | Dinitrobenzoate, TBDPS ether | Synthetic intermediate |

| (±)-Neoisomenthol | Secondary alcohol | Flavoring agent |

| Methyl 3,5-dinitrobenzoate | Ester | Chromatographic standard |

Building Block for Heterocyclic Systems

The nitro groups participate in Huisgen cycloadditions with alkynes, generating triazole-linked conjugates for drug discovery. For instance, coupling with propargylamine yields triazole derivatives showing ACE inhibitory activity (IC₅₀ = 12 µM).

Emerging Pharmaceutical Applications

Antimicrobial Activity

Preliminary assays demonstrate bacteriostatic effects against Staphylococcus aureus (MIC = 64 µg/mL) attributed to nitro group-mediated oxidative stress. Synergy with β-lactams enhances ampicillin potency 8-fold.

Future Research Trajectories

-

Catalytic Asymmetric Synthesis: Developing organocatalysts for enantioselective esterification to bypass resolution steps .

-

Prodrug Design: Utilizing nitroreductase-sensitive linkages for tumor-targeted drug delivery.

-

Polymer-Supported Reagents: Immobilizing TBDPS derivatives for flow chemistry applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume